Cas no 60247-09-8 (3-chloro-1-(morpholin-4-yl)propan-1-one)

3-chloro-1-(morpholin-4-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- Morpholine, 4-(3-chloro-1-oxopropyl)-
- 3-chloro-1-morpholin-4-ylpropan-1-one
- 3-chloro-1-(morpholin-4-yl)propan-1-one
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計算された属性
- せいみつぶんしりょう: 177.05576
じっけんとくせい
- PSA: 29.54
3-chloro-1-(morpholin-4-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-5G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 5g |
¥ 3,755.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-10G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 10g |
¥ 5,517.00 | 2023-04-04 | |
Enamine | EN300-40180-10.0g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 10g |
$1101.0 | 2023-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-1G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 1g |
¥ 1,227.00 | 2023-04-04 | |
Chemenu | CM466335-100mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95%+ | 100mg |
$106 | 2023-02-02 | |
Enamine | EN300-40180-0.1g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 0.1g |
$66.0 | 2023-05-02 | |
Aaron | AR00JYZ2-2.5g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 2.5g |
$717.00 | 2025-02-28 | |
1PlusChem | 1P00JYQQ-250mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 250mg |
$138.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319215-500mg |
3-Chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 98% | 500mg |
¥3146.00 | 2024-05-07 | |
Aaron | AR00JYZ2-500mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 500mg |
$266.00 | 2025-02-28 |
3-chloro-1-(morpholin-4-yl)propan-1-one 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
3-chloro-1-(morpholin-4-yl)propan-1-oneに関する追加情報
3-Chloro-1-(Morpholin-4-yl)Propan-1-one: A Comprehensive Overview
3-Chloro-1-(Morpholin-4-yl)Propan-1-one, also known by its CAS number 60247-09-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of chlorinated morpholinones, which have been extensively studied for their potential applications in drug discovery and chemical synthesis. The structure of 3-chloro-1-(morpholin-4-yl)propan-1-one consists of a morpholine ring fused with a ketone group and a chlorine substituent, making it a versatile molecule with unique chemical properties.
The synthesis of 3-chloro-1-(morpholin-4-yl)propan-1-one typically involves multi-step reactions, often starting from readily available starting materials such as morpholine and appropriate chlorinated precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to expedite the formation of the morpholine ring while minimizing side reactions. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.
One of the most notable applications of 3-chloro-1-(morpholin-4-yli)propanone lies in its role as an intermediate in the synthesis of bioactive compounds. Morpholinones, including this compound, are known to exhibit a wide range of biological activities, from anti-inflammatory and antifungal properties to potential anticancer effects. Recent studies have highlighted the ability of 3-chloro-morpholinone derivatives to modulate key cellular pathways, making them promising candidates for drug development.
In terms of physical properties, 3-chloro-morpholinone is characterized by its stability under various reaction conditions, which makes it an ideal building block for further chemical transformations. Its solubility in common organic solvents and its ability to undergo nucleophilic attacks at the carbonyl carbon make it highly versatile in organic synthesis. Moreover, the presence of the chlorine atom introduces additional reactivity, enabling selective functionalization in complex molecular frameworks.
The latest research on 3-chloro-morpholinone derivatives has focused on their potential as inhibitors of enzymes involved in metabolic disorders. For example, studies have demonstrated that certain analogs of this compound can effectively inhibit key enzymes associated with diabetes and obesity, suggesting their potential as therapeutic agents. Additionally, investigations into the pharmacokinetics and bioavailability of these compounds have provided valuable insights into their suitability for oral administration.
From an analytical standpoint, the characterization of 3-chloro-morpholinone has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods allow for precise determination of the compound's structure and purity, ensuring its reliability as a reagent in research settings. Furthermore, computational modeling has been employed to predict the electronic properties and reactivity profiles of this compound, aiding in the design of novel derivatives with enhanced biological activity.
In conclusion, 3-chloro-morpholinone (CAS 60247-09-8) stands out as a valuable compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover new facets of its properties and potential uses, this compound is likely to remain at the forefront of chemical innovation.
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